DCZ5418: A Novel TRIP13 Inhibitor for the Treatment of Multiple Myeloma
DCZ5418: A Novel TRIP13 Inhibitor for the Treatment of Multiple Myeloma
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of DCZ5418, a novel cantharidin derivative with promising therapeutic potential in multiple myeloma. DCZ5418 functions as a potent inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), an ATPase associated with various cellular activities and a key player in cancer progression.
Core Mechanism of Action
DCZ5418 exerts its anti-myeloma effects by directly targeting and inhibiting the enzymatic activity of TRIP13.[1] TRIP13 is overexpressed in multiple myeloma and is associated with poor prognosis, disease progression, and drug resistance.[2][3] By inhibiting TRIP13, DCZ5418 disrupts critical cellular processes that malignant plasma cells rely on for survival and proliferation.
The primary mechanism involves the disruption of the spindle assembly checkpoint (SAC), a crucial cell cycle regulatory mechanism. TRIP13 is known to regulate the turnover of MAD2, a key component of the SAC.[2][3] Inhibition of TRIP13 leads to the accumulation of MAD2, causing cell cycle arrest and subsequent apoptosis in myeloma cells.[2][3]
Furthermore, studies on the related compound DCZ5417, which also targets TRIP13, have elucidated a downstream signaling cascade involving the MAPK and Akt pathways.[4] It is highly probable that DCZ5418 shares a similar mechanism, leading to the inhibition of pro-survival signaling pathways in multiple myeloma cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of DCZ5418.
Table 1: In Vitro Efficacy of DCZ5418 in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) |
| H929R | 8.47 |
| OCI-My5 | 4.32 |
| ARP-1 | 3.18 |
Data from BioWorld article citing Dong, S. et al. Bioorg Med Chem Lett 2024, 98:e139.[5]
Table 2: Binding Affinity and In Vivo Data for DCZ5418
| Parameter | Value |
| Kd for TRIP13 protein | 15.3 µM |
| Safe in vivo dosage (mice) | 50 mg/kg (intraperitoneal) |
| Efficacious in vivo dosage (xenograft model) | 15 mg/kg (intraperitoneal, once daily) |
Data from BioWorld article citing Dong, S. et al. Bioorg Med Chem Lett 2024, 98:e139.[5]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by DCZ5418 in multiple myeloma cells.
Caption: Proposed mechanism of DCZ5418 in multiple myeloma.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8)
This protocol is based on standard Cell Counting Kit-8 (CCK-8) assay procedures.[6][7][8][9][10]
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Cell Seeding:
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Culture multiple myeloma cell lines (e.g., H929R, OCI-My5, ARP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
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Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
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Drug Treatment:
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Prepare a stock solution of DCZ5418 in DMSO.
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Serially dilute DCZ5418 to the desired concentrations (e.g., ranging from 0.1 to 100 µM) in the culture medium.
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Add 100 µL of the diluted DCZ5418 solutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
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Incubate the plate for 72 hours.
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CCK-8 Reagent Addition and Incubation:
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Add 10 µL of CCK-8 solution to each well.
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Incubate the plate for 2-4 hours at 37°C.
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Data Acquisition:
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Measure the absorbance at 450 nm using a microplate reader.
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Calculate the cell viability as a percentage of the vehicle control after subtracting the background absorbance.
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Determine the IC50 value by plotting the cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
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In Vivo Multiple Myeloma Xenograft Model
This protocol is based on standard procedures for establishing and utilizing xenograft models of multiple myeloma.[11][12][13][14]
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Animal Model:
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Use immunodeficient mice (e.g., NOD-SCID or similar strains) to prevent graft rejection.
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Cell Implantation:
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Harvest multiple myeloma cells (e.g., ARP-1) during the logarithmic growth phase.
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Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
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Subcutaneously inject approximately 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
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Tumor Growth Monitoring and Treatment Initiation:
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Monitor the mice regularly for tumor formation and measure the tumor volume using calipers (Volume = 0.5 x length x width^2).
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Once the tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
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Drug Administration:
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Prepare DCZ5418 for intraperitoneal (i.p.) injection. A formulation of 10% DMSO and 90% corn oil has been suggested for in vivo use.[15]
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Administer DCZ5418 at the desired dose (e.g., 15 mg/kg) daily via i.p. injection.
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Administer the vehicle control to the control group following the same schedule.
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Efficacy and Toxicity Assessment:
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Measure tumor volumes and body weights every 2-3 days.
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Monitor the general health and behavior of the mice.
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At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
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Experimental Workflow Diagram
The following diagram outlines the general workflow for the preclinical evaluation of DCZ5418.
Caption: General workflow for preclinical evaluation.
References
- 1. Design and synthesis of cantharidin derivative DCZ5418 as a TRIP13 inhibitor with anti-multiple myeloma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRIP13 impairs mitotic checkpoint surveillance and is associated with poor prognosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. The novel norcantharidin derivative DCZ5417 suppresses multiple myeloma progression by targeting the TRIP13-MAPK-YWHAE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blistering agent derivative exerts anticancer activity | BioWorld [bioworld.com]
- 6. Cell proliferation evaluation by the CCK-8 assay [bio-protocol.org]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 9. ptglab.com [ptglab.com]
- 10. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncology.labcorp.com [oncology.labcorp.com]
- 15. medchemexpress.com [medchemexpress.com]
